molecular formula C19H19N3OS B12118929 [2-(1,3-Benzothiazol-2-yl)pyridin-3-yl](4-methylpiperidin-1-yl)methanone

[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl](4-methylpiperidin-1-yl)methanone

Cat. No.: B12118929
M. Wt: 337.4 g/mol
InChI Key: SYOXQSMABPKBML-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone is an organic compound that features a benzothiazole ring fused to a pyridine ring, with a piperidine moiety attached via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone typically involves multi-step organic reactions. One common route starts with the formation of the benzothiazole ring, followed by the introduction of the pyridine ring. The final step involves the attachment of the piperidine moiety through a methanone linkage.

    Formation of Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Pyridine Ring: The benzothiazole intermediate is then reacted with a pyridine derivative, often through a nucleophilic substitution reaction.

    Attachment of Piperidine Moiety: The final step involves the reaction of the pyridine-benzothiazole intermediate with 4-methylpiperidine in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the methanone linkage, converting it to a methylene group.

    Substitution: The benzothiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution on the benzothiazole ring can be facilitated by reagents like bromine or nitric acid, while nucleophilic substitution on the pyridine ring can be achieved using alkyl halides or acyl chlorides.

Major Products

    Oxidation: N-oxides of the piperidine moiety.

    Reduction: Methanol derivatives.

    Substitution: Various substituted benzothiazole and pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Medicine

Medically, 2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-cancer agent and a modulator of neurological pathways.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone involves its interaction with specific molecular targets. In cancer cells, it may inhibit key enzymes involved in cell proliferation, leading to apoptosis. In neurological applications, it may modulate neurotransmitter receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone: Unique due to its specific combination of benzothiazole, pyridine, and piperidine moieties.

    2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone: Similar structure but with an ethyl group instead of a methyl group on the piperidine ring.

    2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone: Features a phenyl group on the piperidine ring, which may alter its biological activity.

Uniqueness

The uniqueness of 2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H19N3OS

Molecular Weight

337.4 g/mol

IUPAC Name

[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C19H19N3OS/c1-13-8-11-22(12-9-13)19(23)14-5-4-10-20-17(14)18-21-15-6-2-3-7-16(15)24-18/h2-7,10,13H,8-9,11-12H2,1H3

InChI Key

SYOXQSMABPKBML-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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